4-Oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxochroman-5,7-diyl dibenzoate is an organic compound that belongs to the class of chroman derivatives It is characterized by the presence of a chroman ring system with two benzoate groups attached at the 5 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxochroman-5,7-diyl dibenzoate typically involves the esterification of 4-oxochroman-5,7-diol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for 4-Oxochroman-5,7-diyl dibenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-Oxochroman-5,7-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chroman ring can be reduced to form hydroxyl derivatives.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the chroman ring.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 4-Oxochroman-5,7-diyl dibenzoate is primarily related to its ability to interact with biological molecules through its chroman ring and benzoate groups. The chroman ring can participate in redox reactions, potentially scavenging free radicals and reducing oxidative stress. The benzoate groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Molecular targets may include enzymes involved in oxidative stress pathways and signaling molecules in inflammatory pathways .
Comparison with Similar Compounds
- 4-Oxochroman-8-carboxylic acid
- Methyl 4-oxochroman-7-carboxylate
- 4-Oxochroman-6-carboxylic acid
Comparison: 4-Oxochroman-5,7-diyl dibenzoate is unique due to the presence of two benzoate groups at the 5 and 7 positions, which can significantly influence its chemical reactivity and biological activity. In contrast, similar compounds like 4-Oxochroman-8-carboxylic acid and Methyl 4-oxochroman-7-carboxylate have different substitution patterns, leading to variations in their properties and applications .
Properties
CAS No. |
54107-63-0 |
---|---|
Molecular Formula |
C23H16O6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(5-benzoyloxy-4-oxo-2,3-dihydrochromen-7-yl) benzoate |
InChI |
InChI=1S/C23H16O6/c24-18-11-12-27-19-13-17(28-22(25)15-7-3-1-4-8-15)14-20(21(18)19)29-23(26)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI Key |
CSMBEBSGWVRGRA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.